N2-Ethyl-2'-deoxyguanosine

Description

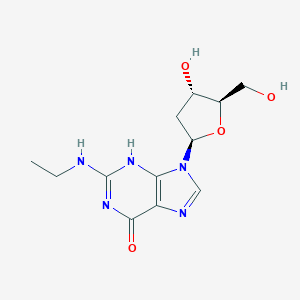

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQFDULHQUWAV-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572443 | |

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101803-03-6 | |

| Record name | 2'-Deoxy-N-ethylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Ethyl-2'-deoxyguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In Vitro and in Vivo Research Models

In Vitro Systems for N2-Ethyl-2'-deoxyguanosine Studies

In vitro models provide a controlled environment to investigate the specific biochemical and cellular effects of N²-Et-dG, free from the systemic complexities of a whole organism.

Cell-free systems are fundamental for studying the direct chemical reaction between acetaldehyde (B116499) and DNA. In these experiments, purified DNA, often from calf thymus, is incubated with acetaldehyde. This reaction forms N²-ethylidene-2'-deoxyguanoisne (N²-ethylidene-dG), a reversible Schiff base adduct. researchgate.net Due to the instability of N²-ethylidene-dG at the nucleoside level, it is typically stabilized for analytical purposes by reduction. nih.gov Chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄) are used to convert the unstable adduct into the stable N²-Et-dG. nih.govnih.gov

This cell-free approach allows researchers to study the adduct formation in isolation, investigate sequence context effects on adduct distribution, and generate standards for analytical methods like mass spectrometry. researchgate.net A high-resolution/accurate-mass data-dependent constant-neutral-loss-MS³ methodology has been developed to profile acetaldehyde-DNA adducts in purified DNA, successfully identifying N²-Et-dG among other adducts. nih.gov

Human cell lines are indispensable tools for studying the cellular processing of N²-Et-dG, including its effects on DNA replication, transcription, and repair within a human cellular context.

Human Embryonic Kidney Cells (HEK293, 293T): The HEK293T cell line, a derivative of HEK293, is widely used due to its high transfectability. nih.govnih.gov Researchers have employed HEK293T cells to investigate the impact of N²-alkyl-dG lesions, including N²-Et-dG, on transcription. sigmaaldrich.com Studies using a competitive transcription and adduct bypass assay revealed that N²-Et-dG strongly impedes transcription in these cells. sigmaaldrich.com These cells have also been used to study translesion synthesis (TLS) of other N²-dG adducts, identifying key roles for specific DNA polymerases like pol η, pol κ, pol ι, and pol ζ. researchgate.net

Human Fibroblast Cell Lines: Normal diploid human fibroblasts and DNA repair-deficient cell lines, such as those derived from xeroderma pigmentosum (XP) patients, are classic models for studying DNA repair mechanisms. Studies on other N²-deoxyguanosine adducts in human fibroblasts have demonstrated that normal cells can efficiently remove these lesions through excision repair, preventing cytotoxicity and mutations. In contrast, repair-deficient XP cells are unable to remove the adducts, highlighting the critical role of this pathway in mitigating the effects of such DNA damage.

WM-266-4 Human Melanoma Cells: The WM-266-4 cell line is derived from a metastatic site of a malignant melanoma. It is a hypertriploid, adherent cell line used in cancer research to study metastatic mechanisms, cell signaling, and drug targets. While specific studies focusing on N²-Et-dG in this cell line are not prominent, its well-characterized proteome and use in xenograft models make it a potential system for investigating the role of this adduct in melanoma etiology and progression, particularly in relation to carcinogens found in the environment.

Bacterial systems, particularly Escherichia coli, have been instrumental in defining the miscoding potential of N²-Et-dG. The simplicity of the bacterial replication machinery allows for detailed kinetic analysis of DNA polymerase interactions with the adduct.

In a common experimental setup, a synthetic DNA template containing a site-specifically placed N²-Et-dG adduct is used for primer extension reactions catalyzed by an E. coli DNA polymerase, often the exonuclease-free (exo-) Klenow fragment. nih.gov These studies show that the polymerase stalls at and before the lesion but can eventually bypass it. Quantitative analysis of the fully extended products reveals which nucleotides are incorporated opposite the adduct. For N²-Et-dG, these experiments demonstrated preferential incorporation of deoxyguanosine monophosphate (dGMP) and deoxycytidine monophosphate (dCMP), suggesting a potential for G→C transversions. nih.gov

| Incorporated Nucleotide | Frequency (%) | Event Type |

|---|---|---|

| dGMP | 40 | Miscoding |

| dCMP | 39 | Miscoding |

| dAMP | 2.2 | Miscoding |

| dTMP | 1.9 | Miscoding |

| -1 Deletion | 9.7 | Frameshift |

| -2 Deletion | 7.1 | Frameshift |

Data derived from primer extension reactions using a DNA template containing a single N²-Et-dG adduct. nih.gov

Yeast, as a simple eukaryote, provides a powerful genetic model to study the cellular pathways that respond to DNA damage. The fission yeast, Schizosaccharomyces pombe, has been used to investigate cellular tolerance to acetaldehyde. Genetic studies in fission yeast have shown that acetaldehyde induces DNA damage that requires multiple DNA repair and damage tolerance pathways to prevent genomic instability. Acetaldehyde exposure leads to the formation of adducts like N²-Et-dG and 1,N²-propano-2'-deoxyguanosine, which can cause DNA-protein and interstrand crosslinks. Studies in yeast help identify the specific genes and pathways, such as nucleotide excision repair and homologous recombination, that are crucial for managing the genotoxic effects of acetaldehyde.

The creation of custom DNA strands with a precisely located adduct is crucial for many of the in vitro research models described above. The chemical synthesis of oligodeoxynucleotides containing a single N²-Et-dG lesion is achieved using phosphoramidite (B1245037) chemistry. nih.gov This technique allows researchers to build a specific DNA sequence and incorporate the modified N²-Et-dG building block at any desired position. These site-specifically modified oligonucleotides are then used as templates in enzymatic assays with DNA polymerases or as probes in cellular studies to understand how the adduct is recognized and processed by replication, transcription, and repair proteins. nih.gov

In Vivo Animal Models

While in vitro systems offer precision, in vivo animal models are necessary to understand the formation and effects of N²-Et-dG in the context of a whole organism's metabolism, physiology, and DNA repair capacity.

A key animal model involves the use of aldehyde dehydrogenase 2 (ALDH2)-knockout mice. sigmaaldrich.com ALDH2 is a critical enzyme for detoxifying acetaldehyde. In studies, ALDH2-knockout mice and their wild-type counterparts are administered ethanol (B145695), and the levels of acetaldehyde-derived DNA adducts in tissues like the liver are measured. sigmaaldrich.com One such study analyzed for N²-ethylidene-dG, the unstable precursor to N²-Et-dG. While N²-Et-dG itself was not detected in the liver DNA of any mice in that particular study, the levels of N²-ethylidene-dG were significantly dependent on both alcohol consumption and the ALDH2 genotype. sigmaaldrich.com

| ALDH2 Genotype | Treatment Group | Adduct Level (adducts per 10⁷ bases) |

|---|---|---|

| +/+ (Wild-Type) | Control | 1.9 ± 0.7 |

| +/+ (Wild-Type) | Ethanol | 7.9 ± 1.8 |

| +/- (Heterozygous) | Ethanol | 23.3 ± 4.0 |

| -/- (Knockout) | Ethanol | 79.9 ± 14.2 |

Data show a significant increase in the precursor adduct in mice with deficient ALDH2 activity, highlighting a higher risk of acetaldehyde-induced DNA damage. sigmaaldrich.com

These results demonstrate that genetic deficiencies in acetaldehyde metabolism lead to a dramatic increase in the formation of its DNA adducts in vivo. sigmaaldrich.com Such animal models are invaluable for understanding the genetic risk factors that may predispose individuals to the carcinogenic effects of alcohol consumption. sigmaaldrich.com

Human Cohort Studies

Human cohort studies provide valuable insights into the real-world impact of lifestyle factors, such as alcohol consumption, on the formation of DNA adducts. Several studies have investigated the levels of this compound in human subjects to explore its potential as a biomarker for alcohol-related DNA damage.

In one investigation involving two European cohorts, the levels of this compound (referred to as N2-ethyl-dGuo in the study) were measured in DNA isolated from blood samples. The first cohort consisted of 127 individuals, including both alcohol drinkers and abstainers, while the second cohort comprised 50 heavy drinkers. nih.govresearchgate.netumn.edu The study found that this compound was detectable in all DNA samples. After adjusting for potential confounding factors, drinkers in the first study exhibited higher levels of the adduct compared to non-drinkers. nih.govresearchgate.netumn.edu A significant dose-dependent trend was observed in both study groups, indicating that higher alcohol consumption was associated with increased levels of this compound. nih.govresearchgate.netumn.edu The study also noted that, considering the amount of alcohol consumed, adduct levels were higher in younger individuals compared to older subjects. nih.govresearchgate.netumn.edu

| Group | This compound Level (fmol/µmol dGuo) |

|---|---|

| Non-drinkers | 2,690 ± 3,040 |

| Drinkers | 5,270 ± 8,770 |

Another human study investigated the effect of acute alcohol consumption on the levels of this compound in leukocyte DNA. Thirty male non-smoking individuals consumed 150 mL of vodka, and their blood was sampled at different time points. The study aimed to determine if a single instance of social drinking could significantly alter the levels of this DNA adduct. The results showed a slight, but not statistically significant, time-dependent trend of an increase and subsequent decrease in this compound levels following alcohol consumption compared to the baseline at 0 hours. researchgate.net

| Time Point | Average this compound Level (per 10⁸ 2'-deoxynucleosides) |

|---|---|

| 0 hours | 34.6 ± 21.9 |

| 3-5 hours | 35.1 ± 21.0 |

| 24 hours | 36.8 ± 20.7 |

| 48 hours | 35.6 ± 21.1 |

Advanced Research and Future Directions

Mechanistic Insights into DNA Adduct Formation and Repair

The formation of N2-Et-dG in cellular DNA is a multi-step process initiated by the reaction of acetaldehyde (B116499) with the most nucleophilic site in DNA, the N2-exocyclic amino group of 2'-deoxyguanosine (B1662781) (dG). This reaction initially forms an unstable Schiff base known as N2-ethylidene-2'-deoxyguanosine. researchgate.netmdpi.comnih.gov While this adduct is unstable at the nucleoside level, it exhibits relative stability within the DNA double helix. researchgate.netresearchgate.net For analytical and quantification purposes, this initial adduct is typically stabilized by chemical reduction using agents like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4), which converts it to the stable N2-Et-dG adduct. researchgate.netacs.org

The persistence of DNA adducts is determined by the cell's ability to repair them. Research into the repair mechanisms for N2-alkylguanine adducts has revealed that lesions larger than a simple methyl group can act as significant blocks to transcription. nih.gov Studies using synthetic N2-ethylguanine (EtG) adducts have shown they have robust transcription-blocking properties. nih.gov The repair of these transcription-blocking lesions is critically dependent on the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. nih.gov Key proteins specific to this pathway, such as ERCC8/CSA and ERCC6/CSB, are required for the removal of these adducts. nih.gov Furthermore, the general NER protein XPA is also essential for the repair of EtG adducts. nih.gov This reliance on TC-NER highlights a crucial cellular defense mechanism against the genotoxic effects of acetaldehyde-induced DNA damage.

Molecular Docking and Structural Analysis of N2-Ethyl-2'-deoxyguanosine in DNA

Understanding the precise structural changes that N2-Et-dG induces in the DNA helix is crucial for explaining its biological consequences, such as replication errors and transcription blockage. While detailed molecular docking studies specifically for N2-Et-dG are not extensively available in the current literature, research on other N2-alkyl-dG adducts provides valuable insights. For instance, molecular dynamics studies on bulkier adducts like N2-isobutyl-dG have been used to investigate how the size of the adduct in the minor groove can be a limiting factor for bypass by specialized DNA polymerases. researchgate.net Such computational approaches are vital for hypothesizing how N2-Et-dG might distort the DNA helix, affect base pairing, and interact with DNA processing enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of modified DNA in solution. However, specific NMR structural studies detailing the conformation of N2-Et-dG within a DNA duplex are not widely published.

Research on structurally related adducts, such as 1,N2-etheno-2'-deoxyguanosine (1,N2-εdG), demonstrates the utility of this approach and the types of structural perturbations that can be expected. NMR studies of 1,N2-εdG-modified DNA have shown that the adduct disrupts normal Watson-Crick base pairing. nih.govscispace.com The adducted guanine (B1146940) is shifted toward the minor groove, while the opposing cytosine is displaced toward the major groove, causing a localized perturbation and a bend in the helical axis. nih.govscispace.com These findings on a related compound underscore the need for similar detailed structural analyses on N2-Et-dG to fully comprehend its impact on DNA structure and function.

Development of Novel Detection Technologies

The accurate quantification of N2-Et-dG is essential for its validation as a biomarker of acetaldehyde exposure and cancer risk. To this end, highly sensitive analytical methods have been developed, primarily based on mass spectrometry.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of N2-Et-dG detection. acs.org Various iterations of this technique, including ultra-high-performance liquid chromatography (UPLC-MS/MS) and nano-LC-MS/MS, have been optimized to achieve very low limits of detection. nih.govtera.org A critical step in these methods is the reduction of the initially formed N2-ethylidene-dG to the stable N2-Et-dG, typically accomplished with NaBH3CN during DNA isolation and hydrolysis. acs.org A high-resolution/accurate-mass data-dependent constant-neutral-loss-MS3 methodology has also been developed to comprehensively profile acetaldehyde-DNA adducts, successfully identifying N2-Et-dG along with other novel adducts like N6-ethyldeoxyadenosine and N4-ethyldeoxycytidine. nih.govsemanticscholar.org These methods have been successfully applied to quantify adducts in diverse biological samples, including human liver DNA, leukocyte DNA, oral mucosa, and various tissues from animal models. acs.orgtera.orgnih.gov

| Analytical Method | Key Features | Sample Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| LC-ESI-MS/MS | Quantification via reduction to N2-Et-dG; Use of 15N5-labeled internal standard. | Human Liver DNA | Not specified | acs.org |

| High-Resolution MS3 | Data-dependent constant-neutral-loss scanning for adduct profiling. | Calf Thymus DNA, Human Oral Cells | Validated for N2-ethyl-dG, N6-ethyl-dA, and N4-ethyl-dC. | nih.govsemanticscholar.org |

| Capillary HPLC-ESI+-MS/MS | Stable isotope labeling to map adduct distribution in specific gene sequences. | Oligodeoxynucleotides (K-ras, p53) | Not specified | nih.gov |

| Nano-LC-MS/MS | Distinguishes endogenous vs. exogenous adducts using 13C2-labeled precursors. | Rat Tissues (nasal epithelia, liver, etc.) | 1.2 amol (on-column) | tera.org |

Therapeutic Implications and Intervention Strategies

The presence of N2-Et-dG is a direct link between acetaldehyde exposure and DNA damage, which is a key step in carcinogenesis. Therefore, this adduct has significant implications for cancer prevention and therapy. The primary therapeutic strategy is preventative, focusing on reducing exposure to acetaldehyde from sources like alcohol and tobacco.

From a mechanistic standpoint, the reliance of the cell on the TC-NER pathway to repair N2-Et-dG suggests that the efficiency of this pathway could influence an individual's susceptibility to acetaldehyde-related cancers. nih.gov While no therapies currently target the N2-Et-dG adduct directly, the DNA repair machinery itself is a major target in cancer therapy. nih.govcncb.ac.cn Understanding how these adducts are processed could inform strategies to either enhance their repair in healthy cells to prevent cancer initiation or to exploit repair deficiencies in cancer cells to enhance the efficacy of other treatments. Furthermore, identifying individuals with genetic polymorphisms that lead to higher acetaldehyde levels (e.g., ALDH2 deficiency) or less efficient DNA repair could allow for targeted intervention and surveillance strategies. researchgate.net

Epidemiological Studies and Risk Assessment

Epidemiological studies have been crucial in establishing N2-Et-dG as a biomarker for assessing the risk associated with alcohol consumption. By quantifying adduct levels in human populations, researchers can directly measure the molecular dose of DNA damage resulting from exposure.

A study conducted across two European cohorts found that alcohol drinkers had significantly higher levels of N2-Et-dG in their blood leukocyte DNA compared to non-drinkers. nih.gov The study also observed a dose-dependent relationship, reinforcing the link between alcohol intake and DNA damage. nih.gov Another study in non-human primates exposed to alcohol showed elevated levels of N2-Et-dG in oral mucosa DNA, a primary site for alcohol-related cancers. nih.gov

Animal models have further solidified the role of this adduct in risk assessment. Studies using aldehyde dehydrogenase 2 (ALDH2) knockout mice, which cannot efficiently metabolize acetaldehyde, have been particularly informative. When these mice were given ethanol (B145695), they accumulated dramatically higher levels of the N2-ethylidene-dG adduct in their liver DNA compared to wild-type mice, providing a clear mechanistic link between a common genetic trait in human populations and increased susceptibility to DNA damage. nih.govoup.com These findings are critical for risk assessment, suggesting that individuals with ALDH2 deficiency are at a significantly higher risk of acetaldehyde-induced carcinogenesis.

| Study Type | Organism/Population | Key Findings | Reference |

|---|---|---|---|

| Case-Control | Human (European cohorts) | Drinkers had higher N2-Et-dG levels (5,270 fmol/µmol dGuo) vs. non-drinkers (2,690 fmol/µmol dGuo). A significant dose-response trend was observed. | nih.gov |

| Animal Exposure | Rhesus Monkeys | Alcohol exposure led to increased N2-Et-dG levels in oral mucosa DNA. | nih.gov |

| Animal Model (Genetic Knockout) | ALDH2 Knockout Mice | After ethanol administration, ALDH2-/- mice had ~10-fold higher levels of N2-ethylidene-dG in liver DNA (79.9 adducts/107 bases) compared to wild-type mice (7.9 adducts/107 bases). | nih.govoup.com |

| Molecular Dosimetry | Rats | Established a dose-response relationship for exogenous N2-Et-dG formation in nasal and olfactory epithelia following inhalation exposure to an acetaldehyde precursor (vinyl acetate). | tera.org |

Q & A

What experimental models are used to study the formation of N2-Et-dG in vivo, and how do they reflect acetaldehyde exposure mechanisms?

Answer:

N2-Et-dG is formed via acetaldehyde-DNA interactions, primarily studied in ethanol metabolism models. Key approaches include:

- Animal models : Chronic ethanol administration in mice induces hepatocellular adenomas, with N2-Et-dG detected via LC-MS/MS in liver DNA .

- Human leukocyte studies : DNA from alcohol consumers shows elevated N2-Et-dG using isotope dilution techniques, linking adduct levels to ethanol intake .

- In vitro systems : Acetaldehyde exposure to purified DNA or cell cultures replicates adduct formation, validated by kinetic studies with mammalian DNA polymerases (e.g., pol α/δ) .

Methodological Insight : Use ethanol-fed rodent models or acetaldehyde-treated cell lines, paired with DNA extraction and adduct quantification via UPLC-MS/MS with stable isotope internal standards .

How do advanced chromatographic techniques improve the sensitivity and specificity of N2-Et-dG detection in complex biological matrices?

Answer:

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Critical steps include:

- Sample preparation : Enzymatic DNA hydrolysis followed by solid-phase extraction to isolate adducts .

- Isotope dilution : Use of ¹⁵N-labeled N2-Et-dG as an internal standard to correct for matrix effects .

- Method validation : Linearity (0.1–50 fmol), limit of detection (0.05 fmol), and intra-day precision (<10% RSD) ensure reproducibility .

Advanced Consideration : Multi-reaction monitoring (MRM) transitions (e.g., m/z 296→180 for N2-Et-dG) enhance specificity in dried blood spots or urine .

What mechanistic insights explain the mutagenic potential of N2-Et-dG during DNA replication?

Answer:

N2-Et-dG disrupts replication fidelity by:

- Misincorporation : N2-Et-dGTP is incorporated opposite dC by pol α/δ, albeit 37–400× less efficiently than dGTP, leading to base substitutions .

- Error-prone extension : DNA polymerases extend mismatches (e.g., dC:N2-Et-dG) with only 3–6× reduced efficiency compared to canonical pairs, promoting transversions .

- Transcription blocking : N2-Et-dG stalls RNA polymerase II, potentially inducing transcriptional mutagenesis .

Experimental Design : Steady-state kinetic assays (kcat/Km) with purified polymerases and primer-template systems quantify misincorporation rates .

How can researchers reconcile discrepancies between human epidemiological data and animal studies on N2-Et-dG’s role in carcinogenesis?

Answer:

- Human limitations : Most studies rely on leukocyte DNA, which may not reflect tissue-specific adduct accumulation .

- Animal advantages : Controlled ethanol dosing in mice isolates acetaldehyde effects, while human studies confound co-exposures (e.g., smoking) .

- Biomarker refinement : Use tissue-specific adduct mapping (e.g., esophageal squamous cell carcinoma models) and ALDH2-deficient models (e.g., ALDH2*2 knock-in mice) to mimic human polymorphisms .

Strategy : Cross-validate findings using human organoids and ALDH2-inhibited animal models to bridge translational gaps .

What repair pathways are implicated in the removal of N2-Et-dG, and how are these studied experimentally?

Answer:

- Base excision repair (BER) : Alkyladenine DNA glycosylase (AAG) recognizes N2-Et-dG, excising the adduct. Knockout AAG models show elevated adduct persistence .

- Nucleotide excision repair (NER) : Less efficient for small alkyl adducts; validated via host-cell reactivation assays with NER-deficient cell lines .

Method : CRISPR-Cas9-engineered repair-deficient cells exposed to acetaldehyde, followed by adduct quantification and survival assays .

What are the challenges in quantifying N2-Et-dG in urine, and how are they methodologically addressed?

Answer:

- Low abundance : Urinary N2-Et-dG levels are ~0.1–1.0 fmol/µg creatinine, requiring preconcentration (e.g., SPE cartridges) .

- Matrix interference : Co-eluting metabolites (e.g., 8-OHdG) are resolved using hydrophilic interaction chromatography (HILIC) .

- Standardization : Normalize to creatinine and use isotopically labeled standards to control for variability .

Protocol : Collect 24-hr urine, hydrolyze enzymatically, and analyze via UHPLC-MS/MS with MRM .

How do synergistic effects between N2-Et-dG and other DNA adducts (e.g., PdG) enhance genotoxicity?

Answer:

- Cross-link formation : PdG (N2-propano-dG) forms interstrand cross-links, while N2-Et-dG induces replication errors. Co-exposure in acetaldehyde models amplifies mutagenesis .

- Oxidative stress interplay : Ethanol metabolism generates ROS, increasing 8-OHdG levels and compounding DNA damage .

Experimental Approach : Co-treat cells with acetaldehyde and H2O2, then quantify adducts via LC-MS and COMET assays for strand breaks .

What in vitro systems best replicate the in vivo persistence of N2-Et-dG, and how are repair kinetics measured?

Answer:

- Primary hepatocytes : Retain metabolic competence for ethanol→acetaldehyde conversion; adduct levels tracked over 72 hr .

- POLH/POLK knockout cells : Deficient in translesion synthesis, revealing adduct bypass mechanisms .

- Kinetic assays : Measure adduct half-life via pulse-chase experiments with stable isotope-labeled dG .

Validation : Compare repair rates in ALDH2-expressing vs. deficient cell lines to model genetic susceptibility .

How does oxidative stress influence the formation and repair of N2-Et-dG in alcohol-associated carcinogenesis?

Answer:

- ROS synergy : CYP2E1 induction during ethanol metabolism generates superoxide, which stabilizes acetaldehyde-DNA adducts and inhibits repair enzymes .

- Biomarker overlap : Co-measure 8-OHdG (oxidative marker) and N2-Et-dG in the same sample via multiplex LC-MS .

Method : Treat cells with ethanol + antioxidant (e.g., NAC), then quantify adducts and oxidative markers .

What computational tools predict mutation signatures associated with N2-Et-dG, and how are these validated experimentally?

Answer:

- In silico modeling : Molecular dynamics simulations predict polymerase misincorporation (e.g., dC→dT transitions) .

- Deep sequencing : CRISPR-edited cell lines with N2-Et-dG site-specific insertion reveal mutation spectra (e.g., Illumina MiSeq) .

Validation : Compare in vitro mutation profiles with alcohol-related cancer genomes (e.g., TCGA esophageal cancers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.